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Compound of Interest

Compound Name: Dde-Dab(Fmoc)-OH

CAS No.: 1263045-85-7

Cat. No.: B613618 Get Quote

Advanced Orthogonal Strategies in Peptide Chemistry
Chemical Identity & Specifications
The precise identification of this isomer is critical, as it is the "inverse" of the standard SPPS

reagent. Ensure your procurement logs match the CAS number below to avoid catastrophic

synthesis failures (e.g., inadvertent backbone cleavage).

Parameter Technical Specification

Chemical Name

N-α-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-

ylidene)ethyl-N-γ-(9-

fluorenylmethyloxycarbonyl)-L-2,4-

diaminobutyric acid

Common Name Dde-Dab(Fmoc)-OH

CAS Number 1263045-85-7

Molecular Formula C₂₉H₃₂N₂O₆

Molecular Weight 504.59 g/mol

Solubility Soluble in DMF, DCM, NMP

Purity Requirement ≥ 98% (HPLC) to minimize truncated sequences

Appearance White to off-white powder
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Critical Distinction: Do not confuse with Fmoc-Dab(Dde)-OH (CAS 235788-61-1).

Dde-Dab(Fmoc)-OH (This Compound): α-Amine = Dde protected (Hydrazine labile); γ-Amine

= Fmoc protected (Base labile). Used for branching off the side chain while capping the N-

terminus.

Fmoc-Dab(Dde)-OH (Standard): α-Amine = Fmoc protected; γ-Amine = Dde protected. Used

for backbone elongation while masking the side chain.

Mechanistic Insight: The Inverse Orthogonal
Strategy
The utility of Dde-Dab(Fmoc)-OH lies in its ability to reverse the standard polarity of protection.

In a typical Fmoc-SPPS workflow, the backbone is extended via base-labile deprotection

(Piperidine). However, by placing the base-stable Dde group on the α-amine, the N-terminus

remains "capped" during Piperidine treatments.

This allows the researcher to:

Couple Dde-Dab(Fmoc)-OH to the resin-bound peptide.

Selectively remove the side-chain Fmoc using Piperidine.[1][2]

Build a complex branch or cycle on the side chain (γ-position).

Remove the α-Dde using Hydrazine only after the branch is complete, allowing the main

backbone to continue.

Stability Matrix
Understanding the chemical compatibility is paramount for protocol design:
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Reagent
Effect on α-Dde (N-
Terminus)

Effect on γ-Fmoc
(Side Chain)

Result

20% Piperidine / DMF Stable Cleaved
Selective Side-Chain

Exposure

2% Hydrazine / DMF Cleaved
Cleaved

(Slowly/Partially)

Non-Selective (Avoid

if Fmoc present)

95% TFA (Acid) Stable Stable
Peptide Cleavage

from Resin

Expert Insight: Because Hydrazine attacks both Dde and Fmoc, you cannot selectively remove

the α-Dde if the γ-Fmoc is still present. You must follow the workflow: Fmoc Removal

(Branching)

Dde Removal (Backbone Extension).

Experimental Protocols
Synthesis Workflow Visualization
The following diagram illustrates the "Branch-First" logic required when using Dde-Dab(Fmoc)-
OH.

Resin-Peptide-NH2 Couple
Dde-Dab(Fmoc)-OH

Resin-Pep-Dab(Fmoc)-Dde
(α-Dde, γ-Fmoc)

20% Piperidine
(Fmoc Removal)

Selective
Deprotection Build Side-Chain

(Branch Synthesis)

Free γ-NH2
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Figure 1: The "Inverse Orthogonal" workflow. Note that the side chain is manipulated while the

main chain is paused by the Dde cap.

Step-by-Step Protocol: Branched Peptide Synthesis
Reagents:

Coupling: HATU or PyBOP (Avoid HBTU if possible to reduce racemization).

Fmoc Deprotection: 20% Piperidine in DMF.[2]

Dde Deprotection: 2% Hydrazine monohydrate in DMF.

Procedure:

Coupling of Dde-Dab(Fmoc)-OH:

Dissolve Dde-Dab(Fmoc)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

Add to resin-bound peptide. React for 45–60 minutes.

Validation: Kaiser Test (Ninhydrin) should be negative (Yellow/Colorless).

Selective Side-Chain Deprotection (Fmoc Removal):

Wash resin with DMF (3x).

Treat with 20% Piperidine/DMF for 5 minutes, then drain. Repeat for 10 minutes.

Note: The α-Dde group is stable under these conditions.[2] The γ-amine is now free.

Side-Chain Modification (Branching):

Perform standard coupling cycles on the free γ-amine to build your branch (e.g., attaching

a dye, a fatty acid, or a secondary peptide chain).

Crucial: Ensure the final residue of the branch is not Fmoc-protected if you plan to remove

Dde next, or ensure it is capped with a stable group (e.g., Acetyl, Boc).
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α-Dde Removal (Backbone Restart):

Wash resin thoroughly with DMF.

Treat with 2% Hydrazine in DMF (2 x 10 minutes).

Observation: The solution may turn slightly yellow due to the formation of the indazole

byproduct.

Wash: Wash extensively with DMF (5x) followed by DCM (3x) to remove all hydrazine

traces. Hydrazine can interfere with subsequent HBTU/HATU couplings.

Backbone Elongation:

The α-amine is now free. Proceed with standard Fmoc-amino acid couplings.

Troubleshooting & Critical Risks
Dde Migration (The "Transamination" Risk)
A known side reaction in Diamino acids (Dap, Dab, Lys) involves the migration of the Dde

group from one amine to another.

Risk Scenario: When the γ-Fmoc is removed (Step 2), the newly freed γ-NH₂ is a

nucleophile. It can attack the α-Dde group, transferring the Dde to the side chain and leaving

the α-amine free.

Consequence: Loss of orthogonality. Subsequent couplings will occur on the α-amine

(premature backbone extension) rather than the side chain.

Mitigation:

Minimize Base Exposure: Keep Piperidine deprotection times strictly to the necessary

minimum (e.g., 2 x 5 min).

Solvent Choice: Some reports suggest using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

for Fmoc removal reduces migration compared to Piperidine [1].
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Alternative: If migration proves persistent, switch to the sterically hindered analog ivDde (if

available in this specific isomer configuration), though Dde-Dab(Fmoc)-OH is the

commercially standard form.

Lactamization
Diaminobutyric acid (Dab) is prone to intramolecular lactamization (forming a 5-membered

pyrrolidone ring) when the γ-amine is free and the C-terminus is activated.

Safety Net: Since Dde-Dab(Fmoc)-OH is coupled to the resin before the γ-amine is freed,

the C-terminal carboxyl is already an amide bond (stable). Lactamization risk is significantly

lower than during solution-phase synthesis, but prolonged exposure to base should still be

minimized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: Dde-Dab(Fmoc)-OH].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613618#dde-dab-fmoc-oh-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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